molecular formula C26H19N3O10S3 B1206848 Anazolene CAS No. 7488-76-8

Anazolene

Cat. No.: B1206848
CAS No.: 7488-76-8
M. Wt: 629.6 g/mol
InChI Key: QFVHZQCOUORWEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Anazolene can be synthesized through a multi-step process involving the reaction of benzylamine with glyoxal to form an intermediate, which is then cyclized to produce the imidazoline ring. The final product is obtained after purification and crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Anazolene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anazolene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anazolene is unique due to its specific chemical structure, which allows it to be used in combination with other compounds like naphazoline for enhanced therapeutic effects. Its dual action as an antihistamine and anticholinergic agent makes it particularly effective in treating allergic symptoms .

Properties

CAS No.

7488-76-8

Molecular Formula

C26H19N3O10S3

Molecular Weight

629.6 g/mol

IUPAC Name

4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C26H19N3O10S3/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)

InChI Key

QFVHZQCOUORWEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

7488-76-8

Synonyms

8-(4-anilino-5-sulfo-1-naphthylazo)-1-naphthol-3,6-disulfonic acid
L 451,167
L 451167
L-451167

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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